1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC13608382

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N4O2 |

|---|---|

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 1-tert-butyl-3-nitro-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H10N4O2/c1-6(2,3)9-4-7-5(8-9)10(11)12/h4H,1-3H3 |

| Standard InChI Key | BPLNOVCERPNHDL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C=NC(=N1)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)N1C=NC(=N1)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

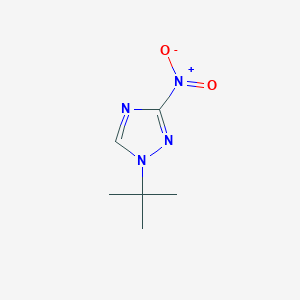

1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 4. In 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole, the tert-butyl group (–C(CH₃)₃) occupies the 1-position, while a nitro group (–NO₂) is affixed to the 3-position (Figure 1). The tert-butyl group introduces steric bulk and lipophilicity, enhancing membrane permeability in biological systems . Conversely, the electron-withdrawing nitro group polarizes the ring, increasing electrophilicity at adjacent positions and influencing hydrogen-bonding interactions .

Table 1: Structural comparison of select 1,2,4-triazole derivatives

Tautomerism and Stability

Synthesis and Functionalization

Conventional Synthetic Routes

The synthesis of 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole typically involves cyclocondensation strategies. A representative pathway includes:

-

Formation of the triazole core: Reaction of tert-butyl hydrazine with a nitro-substituted carbonyl precursor under acidic conditions .

-

Cyclization: Intramolecular dehydration catalyzed by p-toluenesulfonic acid (p-TSA) or similar agents .

Microwave-assisted synthesis has emerged as a green alternative, reducing reaction times from hours to minutes while improving yields (>90%) . For instance, irradiating tert-butyl-1-cyanopiperazine carboxylate with 2-fluorobenzohydrazide in dimethylformamide (DMF) at 120°C produces triazole derivatives efficiently .

Post-Synthetic Modifications

The nitro group at the 3-position serves as a handle for further functionalization:

-

Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling conjugation with bioactive moieties .

-

Nucleophilic aromatic substitution: Electron-deficient positions adjacent to the nitro group react with amines or thiols, forming secondary derivatives .

Applications in Materials Science

Coordination Chemistry

The triazole ring’s nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ .

Energetic Materials

Nitro groups contribute to high density and oxygen balance, making this compound a candidate for explosives and propellants. Its decomposition temperature (~250°C) and impact sensitivity (IS > 15 J) align with safer energetic material standards .

Challenges and Future Directions

Despite its promise, 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole faces challenges:

-

Toxicity concerns: Nitroaromatics may induce hepatotoxicity at high doses .

-

Synthetic scalability: Multi-step routes hinder large-scale production.

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume